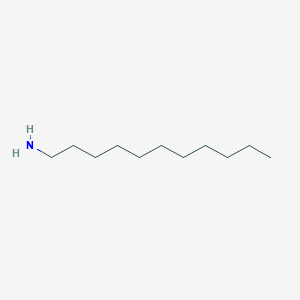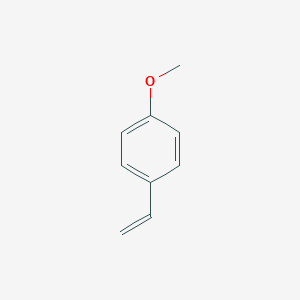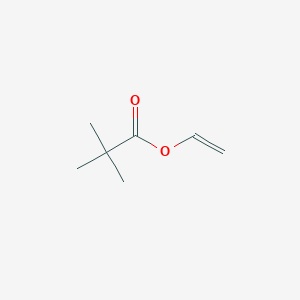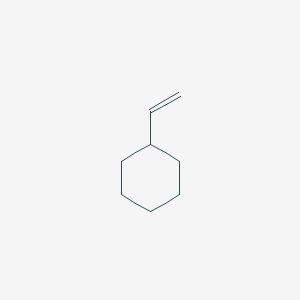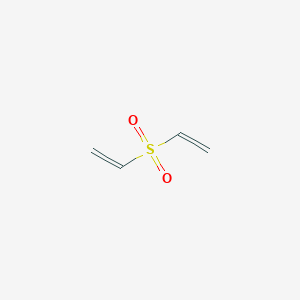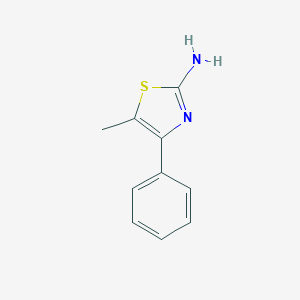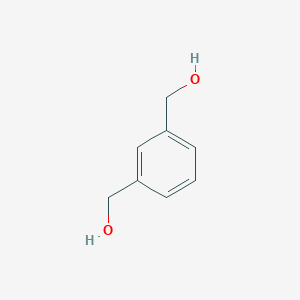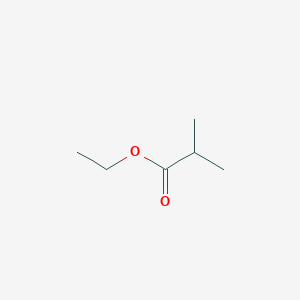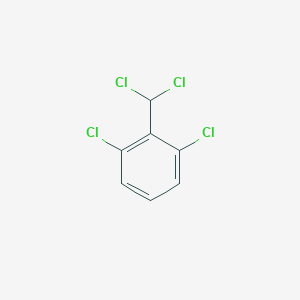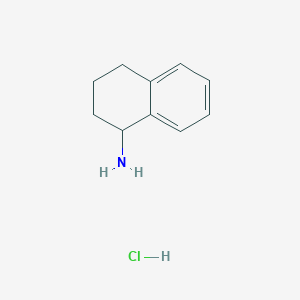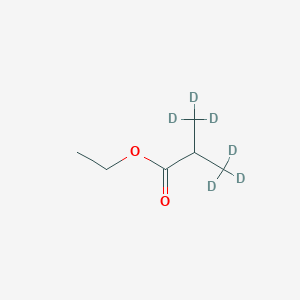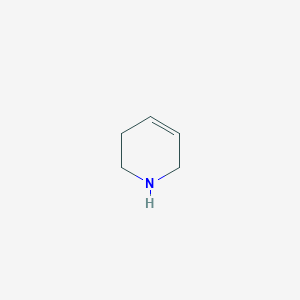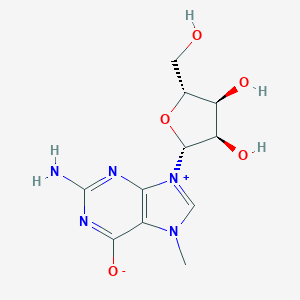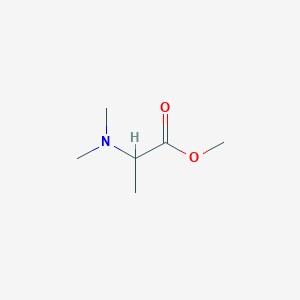
Methyl 2-(dimethylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(dimethylamino)propanoate, also known as DMAP, is a widely used organic compound in chemical synthesis. It is a colorless liquid with a fruity odor and is highly soluble in water. DMAP is an important reagent in organic chemistry, particularly in the synthesis of esters and amides. It is also used as a catalyst in various chemical reactions. In
Mécanisme D'action
Methyl 2-(dimethylamino)propanoate acts as a nucleophilic catalyst in esterification and amide synthesis reactions. It coordinates with the carbonyl group of the carboxylic acid or amine, forming an intermediate that is more reactive than the starting material. This intermediate then reacts with the alcohol or amine to form the ester or amide, respectively. Methyl 2-(dimethylamino)propanoate also acts as a base in some reactions, deprotonating the carboxylic acid or amine to increase their reactivity.
Effets Biochimiques Et Physiologiques
Methyl 2-(dimethylamino)propanoate has no known biochemical or physiological effects in humans or animals. It is not used as a drug or medication and is only used in chemical synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Methyl 2-(dimethylamino)propanoate in chemical synthesis is its high reactivity and selectivity. It is a versatile catalyst that can be used in a wide range of reactions, and it typically gives high yields of the desired product. Additionally, Methyl 2-(dimethylamino)propanoate is relatively inexpensive and easy to handle.
One limitation of using Methyl 2-(dimethylamino)propanoate is that it can be toxic if ingested or inhaled. It should be handled with care and stored in a well-ventilated area. Additionally, Methyl 2-(dimethylamino)propanoate can react with some functional groups, such as aldehydes and ketones, which can limit its use in certain reactions.
Orientations Futures
There are several future directions for research involving Methyl 2-(dimethylamino)propanoate. One area of interest is the development of new catalysts based on Methyl 2-(dimethylamino)propanoate that are more selective or reactive than the original compound. Additionally, researchers are exploring the use of Methyl 2-(dimethylamino)propanoate in new types of reactions, such as the synthesis of complex natural products. Finally, there is interest in using Methyl 2-(dimethylamino)propanoate in the development of new materials, such as polymers and nanoparticles, which could have a wide range of applications in fields such as medicine and electronics.
Méthodes De Synthèse
Methyl 2-(dimethylamino)propanoate is synthesized by reacting dimethylamine with methyl acrylate in the presence of a catalyst. The reaction takes place in a solvent such as methanol or ethanol, and the resulting product is purified by distillation. The yield of Methyl 2-(dimethylamino)propanoate is typically high, around 90%, making it a cost-effective reagent for chemical synthesis.
Applications De Recherche Scientifique
Methyl 2-(dimethylamino)propanoate has a wide range of applications in scientific research, particularly in organic chemistry. It is used as a catalyst in esterification reactions, where it promotes the formation of esters from carboxylic acids and alcohols. Methyl 2-(dimethylamino)propanoate is also used in amide synthesis, where it facilitates the coupling of carboxylic acids with amines to form amides. Additionally, Methyl 2-(dimethylamino)propanoate is used in the synthesis of lactams, pyridines, and other heterocyclic compounds.
Propriétés
Numéro CAS |
130515-23-0 |
|---|---|
Nom du produit |
Methyl 2-(dimethylamino)propanoate |
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
methyl 2-(dimethylamino)propanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(7(2)3)6(8)9-4/h5H,1-4H3 |
Clé InChI |
YQALCVILRBWLNX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N(C)C |
SMILES canonique |
CC(C(=O)OC)N(C)C |
Synonymes |
Alanine, N,N-dimethyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



